n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

Analytical Chemistry GC-MS Derivatization Hydrolytic Stability

N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA, CAS 77377-52-7) is a silylating reagent that introduces a tert-butyldimethylsilyl (TBDMS) group to active hydrogens in polar compounds, rendering them volatile and thermally stable for gas chromatography-mass spectrometry (GC-MS) analysis. It is a highly efficient derivatization agent for hydroxyl, carboxyl, thiol, and primary/secondary amine groups, with typical reaction yields >96%.

Molecular Formula C9H18F3NOSi
Molecular Weight 241.33 g/mol
CAS No. 77377-52-7
Cat. No. B124448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide
CAS77377-52-7
SynonymsN-[(1,1-Dimethylethyl)dimethylsilyl]-2,2,2-trifluoro-N-methylacetamide;  N-Methyl-N-(tert-butyldimethylsilyl)-1,1,1-trifluoroacetamide;  N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide; 
Molecular FormulaC9H18F3NOSi
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F
InChIInChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3
InChIKeyQRKUHYFDBWGLHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) for Enhanced Stability and Specificity in Silylation


N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA, CAS 77377-52-7) is a silylating reagent that introduces a tert-butyldimethylsilyl (TBDMS) group to active hydrogens in polar compounds, rendering them volatile and thermally stable for gas chromatography-mass spectrometry (GC-MS) analysis [1]. It is a highly efficient derivatization agent for hydroxyl, carboxyl, thiol, and primary/secondary amine groups, with typical reaction yields >96% . The resulting TBDMS derivatives are characterized by enhanced hydrolytic stability and distinct mass spectral fragmentation patterns that facilitate analyte identification and quantification [1].

Why N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) Cannot Be Interchanged with TMS-Based Silylation Reagents


While silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) serve as general-purpose derivatization agents for GC-MS, they yield trimethylsilyl (TMS) derivatives that are susceptible to hydrolysis and moisture degradation, leading to poor reproducibility and compromised data integrity [1]. MTBSTFA, in contrast, generates TBDMS derivatives that are 104 times more stable to hydrolysis than their TMS counterparts, directly mitigating analyte loss and improving quantitative accuracy . Additionally, the distinct mass spectral fragmentation pattern of TBDMS derivatives—dominated by the [M-57]⁺ ion—offers enhanced specificity and reduced matrix interference, which is not achievable with BSTFA-derived TMS groups [1]. Consequently, substituting MTBSTFA with a TMS reagent in applications requiring high hydrolytic stability or unique fragmentation for selective ion monitoring (SIM) introduces significant analytical risk and is not scientifically justifiable.

N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA): Quantitative Evidence of Differentiation from Comparator Silylation Reagents


Hydrolytic Stability: MTBSTFA-Derived TBDMS Ethers are 104-Fold More Stable than TMS Ethers from BSTFA/MSTFA

MTBSTFA generates tert-butyldimethylsilyl (TBDMS) ethers that exhibit a 104-fold increase in resistance to hydrolysis compared to the trimethylsilyl (TMS) ethers formed by reagents such as BSTFA and MSTFA . This differential stability is critical for maintaining analyte integrity during sample preparation, storage, and analysis, particularly in aqueous or moisture-prone environments. The reaction yield for MTBSTFA derivatization of hydroxyl, carboxyl, thiol, and amine groups is typically >96% .

Analytical Chemistry GC-MS Derivatization Hydrolytic Stability

Mass Spectral Differentiation: Dominant [M-57]⁺ Ion of TBDMS Derivatives Enables Superior Specificity Over BSTFA's [M]⁺ Pattern

A direct comparative study of MTBSTFA and BSTFA across six polar compound classes (nitrophenols, methoxyphenols, sterols, sugars, dicarboxylic acids, and hydroxylated PAHs) demonstrated that MTBSTFA derivatives produce a characteristic and dominant [M-57]⁺ fragment, while BSTFA derivatives primarily yield the molecular ion [M]⁺ along with [M-15]⁺ and [M-89]⁺ fragments [1]. The strong [M-57]⁺ signal from TBDMS derivatives provides a highly specific mass spectral signature that enhances selective ion monitoring (SIM) and reduces interference from co-eluting matrix components. This study also noted that MTBSTFA facilitates the chromatographic separation of isomeric analytes when used with semi-polar columns [1].

Analytical Chemistry GC-MS Mass Spectrometry Fragmentation Pattern

Superior Reproducibility and Linearity: MTBSTFA Outperforms Methyl-8 Reagent in Amino Acid Analysis for Protein Kinetics

In a 2025 head-to-head comparison of derivatization reagents for alanine (ALA) and deuterium-labeled alanines (d-ALAs) in protein kinetic studies, the MTBSTFA derivative exhibited a better linear regression fit, higher sensitivity, and greater reproducibility compared to the derivative formed using N,N-dimethylformamide dimethyl acetal (methyl-8 reagent) [1]. Critically, the methyl-8 reagent was found to cause severe column damage, whereas MTBSTFA did not, further solidifying its operational advantage for long-term instrumental health [1].

Metabolomics Protein Kinetics Stable Isotope Tracing Amino Acid Analysis

Specificity for Acidic Substrates: MTBSTFA Preferred Over BSTFA for Phenols and Carboxylic Acids in Environmental Matrices

A comparative study evaluating MTBSTFA and BSTFA for the analysis of endocrine-disrupting compounds in sewage effluent found that while BSTFA enabled detection down to low and sub-ppt levels for steroidal estrogens, MTBSTFA was explicitly noted as a suitable reagent for the quantitative analysis of relatively acidic substrates, such as phenols and carboxylic acids [1]. The study also demonstrated that MTBSTFA derivatization, when coupled with negative ion chemical ionization (NICI) MS, provided effective quantification of 3,5,6-trichloropyridinol (TCP) in environmental water samples, with recoveries of 59% (RSD 2%) [1].

Environmental Analysis Endocrine Disruptors Phenols Carboxylic Acids

Enhanced Derivative Stability Mitigates Isotopomer Scrambling During GC Analysis

The high hydrolytic stability of TBDMS derivatives formed by MTBSTFA has been shown to diminish the possibility of isotopomer scrambling during GC analysis, a critical concern in stable isotope tracer studies [1]. While TMS derivatives from BSTFA/MSTFA are prone to hydrolysis and subsequent isotopic exchange that can distort measured enrichment values, MTBSTFA derivatives maintain their isotopic integrity under standard GC conditions [1]. This property is leveraged in differential isotope coding methods to accurately compare metabolite concentrations between samples [1].

Stable Isotope Analysis Metabolomics Isotopomer Scrambling Derivative Stability

Validated Applications for N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) Based on Comparative Performance Evidence


Quantitative GC-MS Analysis of Amino Acids in Biological Matrices Requiring High Hydrolytic Stability

Based on the demonstrated >96% reaction yield and 104-fold enhanced hydrolytic stability of TBDMS derivatives [1], MTBSTFA is the preferred silylation reagent for amino acid analysis in aqueous biological samples (e.g., plasma, urine, cell lysates). The moisture-resistant derivatives prevent analyte degradation during sample handling and extended autosampler queues, ensuring accurate quantification . This is particularly critical for clinical metabolomics and nutritional studies where amino acid panels serve as diagnostic or prognostic biomarkers.

Selective Ion Monitoring (SIM) Methods for Complex Matrices (e.g., Environmental or Food Samples)

The characteristic and dominant [M-57]⁺ fragment generated by MTBSTFA derivatives provides a unique mass spectral signature ideal for developing highly selective SIM methods [1]. In applications involving complex matrices like sewage effluent, atmospheric aerosols, or food extracts, this specificity reduces chemical noise and improves the signal-to-noise ratio for target analytes. The reagent's documented ability to facilitate separation of isomeric analytes on semi-polar columns further enhances its utility in complex mixture analysis [1].

Stable Isotope Tracer Studies for Protein Kinetics and Metabolic Flux Analysis

For research employing D₂O administration to measure protein synthesis rates, the MTBSTFA derivative of alanine and d-alanine has been shown to provide superior linearity, sensitivity, and reproducibility compared to alternative derivatization approaches [1]. Furthermore, the high hydrolytic stability of the TBDMS group minimizes isotopomer scrambling during GC analysis, preserving the accuracy of measured ²H-enrichment values . This combination of performance attributes makes MTBSTFA the reagent of choice for quantitative proteome dynamics and metabolic flux studies.

Trace-Level Quantification of Acidic Environmental Pollutants (Phenols, Carboxylic Acids, and Pesticide Metabolites)

When quantifying relatively acidic substrates such as phenols, carboxylic acids, and the chlorpyrifos metabolite TCP in environmental water or soil samples, MTBSTFA is a validated and suitable reagent [1]. The method has been demonstrated to achieve a 59% recovery with a 2% RSD for TCP in sewage effluent using liquid-liquid extraction and GC-NICI-MS [1]. This application scenario is particularly relevant for environmental monitoring programs and toxicological risk assessments where accurate, trace-level detection of acidic contaminants is mandated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.